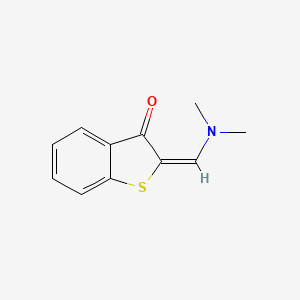
(2E)-2-(dimethylaminomethylidene)-1-benzothiophen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a chemical compound known for its unique structure and reactivity It belongs to the class of enaminones, which are compounds containing both an enamine and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the reaction of 2,3-dihydro-1-benzothiophen-3-one with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the enaminone structure. The reaction is conducted at elevated temperatures, often around 80-100°C, to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enaminone to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the presence of a strong base or acid to facilitate the nucleophilic attack .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research has shown that derivatives of this compound may have therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The enaminone structure allows it to act as a nucleophile or electrophile in various reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylenamino Ketones: These compounds share a similar enaminone structure and exhibit comparable reactivity and biological activities.
Benzothiophene Derivatives: Compounds containing the benzothiophene core structure also show similar chemical properties and applications.
Uniqueness
What sets (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE apart is its specific combination of the enaminone and benzothiophene structures, which imparts unique reactivity and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-1-benzothiophen-3-one |
InChI |
InChI=1S/C11H11NOS/c1-12(2)7-10-11(13)8-5-3-4-6-9(8)14-10/h3-7H,1-2H3/b10-7+ |
InChI Key |
KBSMWUKOZQJXOO-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)C2=CC=CC=C2S1 |
Canonical SMILES |
CN(C)C=C1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















